Methyl ([1,4'-bipiperidin]-1'-yl)acetate
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Overview
Description
Methyl ([1,4’-bipiperidin]-1’-yl)acetate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methyl group attached to the nitrogen atom of a bipiperidine structure, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ([1,4’-bipiperidin]-1’-yl)acetate typically involves the reaction of 1,4’-bipiperidine with methyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common catalysts used in this reaction include strong acids such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Methyl ([1,4’-bipiperidin]-1’-yl)acetate can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl ([1,4’-bipiperidin]-1’-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl ([1,4’-bipiperidin]-1’-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ([1,4’-bipiperidin]-1’-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4’-Bipiperidine: The parent compound without the methyl and acetate groups.
Methyl piperidine: A simpler derivative with only one piperidine ring.
Acetyl piperidine: A derivative with an acetyl group instead of an acetate group.
Uniqueness
Methyl ([1,4’-bipiperidin]-1’-yl)acetate is unique due to its bipiperidine structure combined with a methyl and acetate group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler piperidine derivatives.
Properties
CAS No. |
174634-03-8 |
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Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
methyl 2-(4-piperidin-1-ylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C13H24N2O2/c1-17-13(16)11-14-9-5-12(6-10-14)15-7-3-2-4-8-15/h12H,2-11H2,1H3 |
InChI Key |
ALFIJCCVJLTJRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1)N2CCCCC2 |
Origin of Product |
United States |
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